4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate
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Overview
Description
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is a complex organic compound with the molecular formula C30H28N6O18S5 and a molecular weight of 920.898 g/mol This compound is notable for its unique structure, which includes a benzenediazonium group and multiple sulfonyl and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate typically involves multiple steps, starting with the preparation of the sulfooxyethylsulfonyl phenyl carbamoyl intermediate. This intermediate is then reacted with benzenediazonium sulfate under controlled conditions to form the final compound. The reaction conditions often include maintaining a specific temperature range and pH to ensure the stability of the diazonium group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to achieve high purity levels, which are crucial for its applications in sensitive fields such as medicine and biology .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The sulfonyl groups enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium chloride
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium nitrate
- 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium phosphate
Uniqueness
Compared to similar compounds, 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is unique due to its sulfate counterion, which can influence its solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and specific reactivity profiles .
Properties
CAS No. |
82199-09-5 |
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Molecular Formula |
C30H28N6O18S5 |
Molecular Weight |
920.9 g/mol |
IUPAC Name |
4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate |
InChI |
InChI=1S/2C15H13N3O7S2.H2O4S/c2*16-18-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)26(20,21)9-8-25-27(22,23)24;1-5(2,3)4/h2*1-7,10H,8-9H2,(H-,17,19,22,23,24);(H2,1,2,3,4) |
InChI Key |
FUHLOCKYVJFPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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